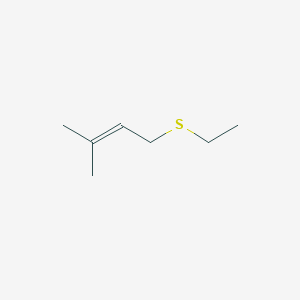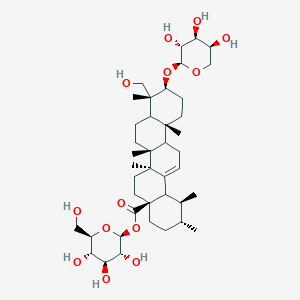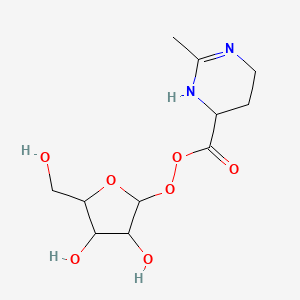
Rhizolotine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rhizolotine is a novel opine-like metabolite isolated from the root nodules of Lotus tenuis, a leguminous plant, when inoculated with the bacterium Rhizobium loti strain NZP2037 . This compound is characterized by its unique structure, which includes a riboside of an alpha-hydroxyimino acid containing a 1,4,5,6-tetrahydropyrimidine ring .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Rhizolotine is typically isolated from ethanol extracts of root nodules of Lotus tenuis inoculated with Rhizobium loti . The isolation process involves extracting the root nodules with ethanol, followed by purification steps to isolate the compound.
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through laboratory-scale extraction from plant root nodules .
Análisis De Reacciones Químicas
Types of Reactions: Rhizolotine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. detailed studies on the specific reactions and conditions are limited.
Common Reagents and Conditions: The common reagents and conditions for reactions involving this compound are not well-documented. Further research is needed to elucidate the specific reagents and conditions used in its chemical reactions.
Major Products Formed: The major products formed from reactions involving this compound are not extensively studied. More research is required to identify the products formed from its chemical reactions.
Aplicaciones Científicas De Investigación
Rhizolotine has several scientific research applications, particularly in the fields of chemistry, biology, and agriculture . Some of its notable applications include:
Chemistry: this compound’s unique structure makes it a subject of interest for studying opine-like metabolites and their chemical properties.
Mecanismo De Acción
The mechanism of action of Rhizolotine involves its role as a metabolite in the symbiotic relationship between Lotus tenuis and Rhizobium loti . The compound is synthesized in the root nodules and is believed to play a role in the nitrogen-fixing process. The specific molecular targets and pathways involved in its mechanism of action are not fully understood and require further investigation.
Comparación Con Compuestos Similares
- 3-O-methyl-scyllo-inosamine
- scyllo-inosamine
Rhizolotine stands out due to its unique riboside structure and its specific role in the symbiotic relationship between Lotus tenuis and Rhizobium loti .
Propiedades
IUPAC Name |
[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] 2-methyl-1,4,5,6-tetrahydropyrimidine-6-carboperoxoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O7/c1-5-12-3-2-6(13-5)10(17)19-20-11-9(16)8(15)7(4-14)18-11/h6-9,11,14-16H,2-4H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPMRSCVYZQHCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCCC(N1)C(=O)OOC2C(C(C(O2)CO)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,16-Dihydroxy-9-(hydroxymethyl)-5,5-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-11,15-dione](/img/structure/B14079065.png)
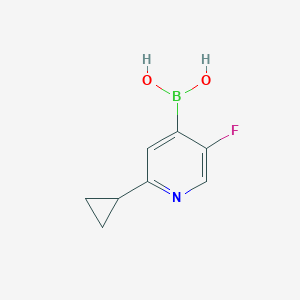

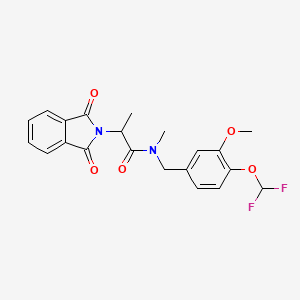
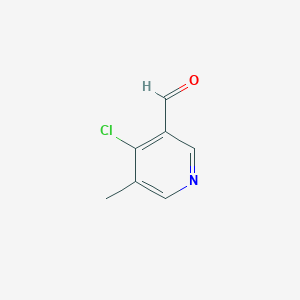

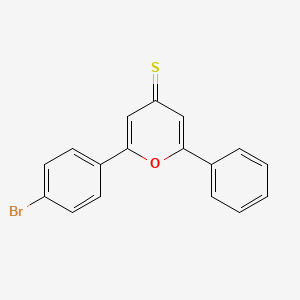

![4-[1-hydroxy-2-(methyl(15N)amino)(1,2-13C2)ethyl]benzene-1,2-diol](/img/structure/B14079119.png)
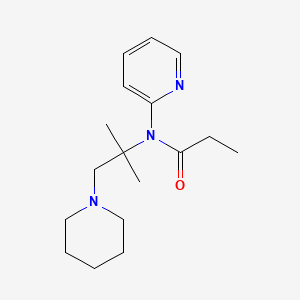
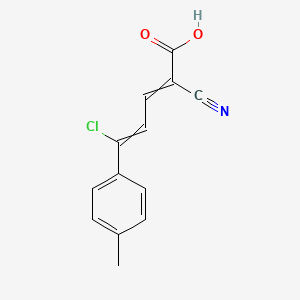
![(6-Bromo-[2,3'-bipyridin]-4-yl)boronic acid](/img/structure/B14079138.png)
